molecular formula C19H32N2O3S B272555 4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Cat. No. B272555
M. Wt: 368.5 g/mol
InChI Key: FEZQVZUPBHPVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as Tinuvin 770, is a UV stabilizer that is commonly used in various industries including plastics, coatings, and fibers. This compound has gained significant attention for its ability to protect materials from UV radiation, which can cause degradation and discoloration. In recent years, scientific research has been conducted to explore the synthesis, mechanism of action, and biochemical and physiological effects of Tinuvin 770.

Mechanism of Action

4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770 works by absorbing UV radiation and converting it into heat energy. This process prevents the UV radiation from reaching the material, thus preventing degradation and discoloration. The absorption of UV radiation by this compound 770 occurs through a process known as photoexcitation, which involves the absorption of photons by the compound.
Biochemical and Physiological Effects
Studies have shown that this compound 770 has antioxidant properties and may have potential therapeutic applications in the treatment of various diseases. This compound has been shown to protect cells from oxidative stress, which is a major contributor to the development of various diseases including cancer, cardiovascular disease, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The use of 4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770 in lab experiments offers several advantages. This compound is readily available and relatively inexpensive. It is also easy to handle and has a long shelf life. However, there are some limitations to the use of this compound 770 in lab experiments. This compound may interfere with certain assays and may not be compatible with certain materials.

Future Directions

There are several future directions for the scientific research of 4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770. One potential area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of the potential therapeutic applications of this compound 770 in the treatment of various diseases. Additionally, research may focus on the development of new materials that incorporate this compound 770 for enhanced UV protection.

Synthesis Methods

The synthesis of 4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770 involves a multi-step process that includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2,2,6,6-tetramethyl-4-piperidinol. This reaction results in the formation of 2,2,6,6-tetramethyl-4-piperidinyl-2,4-dimethylbenzenesulfonate. The final step involves the reaction of this compound with 4-methyl-2-propoxyaniline to produce this compound 770.

Scientific Research Applications

4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770 has been extensively studied for its ability to protect materials from UV radiation. This compound has been used in various industries including plastics, coatings, and fibers. Scientific research has also explored the potential use of this compound 770 in the field of medicine. Studies have shown that this compound has antioxidant properties and may have potential therapeutic applications in the treatment of various diseases.

properties

Molecular Formula

C19H32N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

4-methyl-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C19H32N2O3S/c1-7-10-24-16-11-14(2)8-9-17(16)25(22,23)20-15-12-18(3,4)21-19(5,6)13-15/h8-9,11,15,20-21H,7,10,12-13H2,1-6H3

InChI Key

FEZQVZUPBHPVEX-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C

Canonical SMILES

CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C

Origin of Product

United States

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